2-[(2-Chlorophenyl)methoxy]acetic acid
Overview
Description
2-[(2-Chlorophenyl)methoxy]acetic acid is an organic compound with the molecular formula C9H9ClO3. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a 2-chlorophenylmethoxy group. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of various pharmaceuticals , suggesting it may interact with multiple biological targets.
Mode of Action
As an intermediate in drug synthesis , its mode of action would largely depend on the final compound it’s used to produce.
Result of Action
As an intermediate in the synthesis of various pharmaceuticals , its effects would likely be dependent on the final compound it’s used to produce.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)methoxy]acetic acid typically involves the reaction of 2-chlorobenzyl alcohol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the alcohol is replaced by the chloroacetic acid moiety.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)methoxy]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-[(2-chlorophenyl)methoxy]acetaldehyde or 2-[(2-chlorophenyl)methoxy]acetone.
Scientific Research Applications
2-[(2-Chlorophenyl)methoxy]acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Bromophenyl)methoxy]acetic acid
- 2-[(2-Fluorophenyl)methoxy]acetic acid
- 2-[(2-Iodophenyl)methoxy]acetic acid
Uniqueness
2-[(2-Chlorophenyl)methoxy]acetic acid is unique due to the presence of the chlorine atom in the 2-chlorophenyl group. This chlorine atom can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds with different halogen atoms.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methoxy]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-8-4-2-1-3-7(8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGATQDJKOQNJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COCC(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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